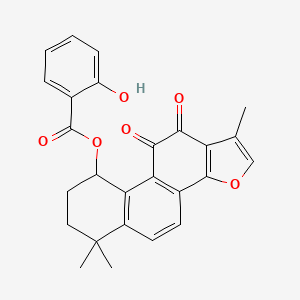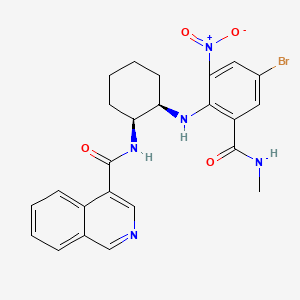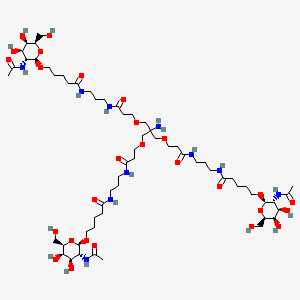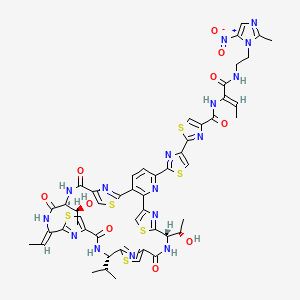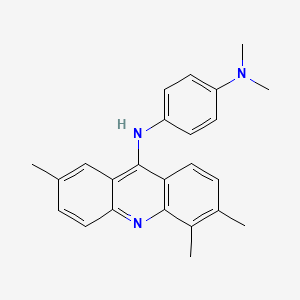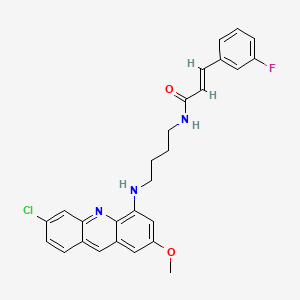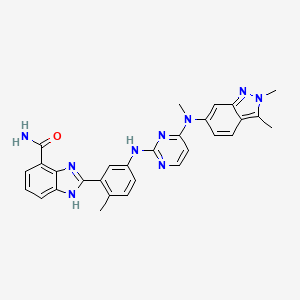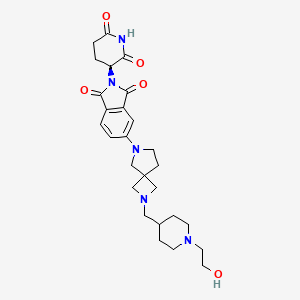
E3 Ligase Ligand-linker Conjugate 105
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 105 is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound consists of a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the targeted degradation of specific proteins within cells. By recruiting the E3 ligase, this conjugate enables the ubiquitination and subsequent proteasomal degradation of the target protein, making it a valuable tool in drug discovery and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 105 involves several steps, starting with the preparation of the ligand and the linker. The ligand is typically synthesized through a series of organic reactions, including amide bond formation and esterification. The linker is then attached to the ligand using a coupling reaction, often facilitated by reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
E3 Ligase Ligand-linker Conjugate 105 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The linker or ligand can be substituted with different chemical groups to alter the properties of the conjugate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include modified versions of the original conjugate, with changes in the ligand or linker structure. These modifications can enhance the compound’s stability, binding affinity, or specificity for the target protein .
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 105 has a wide range of scientific research applications:
Chemistry: Used in the development of new PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling the selective degradation of specific proteins.
Medicine: Holds potential for the treatment of diseases such as cancer, where targeted protein degradation can inhibit the growth of cancer cells.
Industry: Employed in the production of therapeutic agents and the development of new drug candidates
Mécanisme D'action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 105 involves the formation of a ternary complex between the target protein, the E3 ligase, and the conjugate. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets include specific proteins involved in disease pathways, and the pathways involved include the ubiquitin-proteasome system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to E3 Ligase Ligand-linker Conjugate 105 include other PROTACs that utilize different E3 ligase ligands and linkers. Examples include:
Von Hippel-Lindau (VHL) ligands: Used in PROTACs targeting hypoxia-inducible factors.
Cereblon (CRBN) ligands: Employed in PROTACs for the degradation of various oncogenic proteins.
MDM2 ligands: Utilized in PROTACs targeting p53
Uniqueness
This compound is unique due to its specific ligand and linker combination, which provides distinct binding properties and degradation efficiency. This uniqueness allows for the selective targeting of specific proteins that may not be effectively degraded by other PROTACs .
Propriétés
Formule moléculaire |
C27H35N5O5 |
|---|---|
Poids moléculaire |
509.6 g/mol |
Nom IUPAC |
2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-2,7-diazaspiro[3.4]octan-7-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H35N5O5/c33-12-11-29-8-5-18(6-9-29)14-30-15-27(16-30)7-10-31(17-27)19-1-2-20-21(13-19)26(37)32(25(20)36)22-3-4-23(34)28-24(22)35/h1-2,13,18,22,33H,3-12,14-17H2,(H,28,34,35)/t22-/m0/s1 |
Clé InChI |
IAENERKJXQYWBP-QFIPXVFZSA-N |
SMILES isomérique |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC5(C4)CN(C5)CC6CCN(CC6)CCO |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC5(C4)CN(C5)CC6CCN(CC6)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


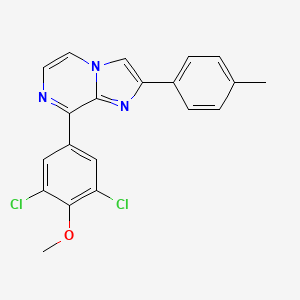
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)

![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
